2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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Overview
Description
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and a phenyl group attached to the triazole ring. The presence of the sulfanyl group and the oxo-phenylethyl moiety further adds to its chemical diversity.
Preparation Methods
The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Quinazoline Ring: The triazole ring is then fused with a quinazoline ring through a series of condensation reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Attachment of the Oxo-Phenylethyl Moiety: The oxo-phenylethyl group is attached through a Friedel-Crafts acylation reaction.
Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the compound.
Chemical Reactions Analysis
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has a similar triazole-quinoxaline structure but lacks the sulfanyl and oxo-phenylethyl groups.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a triazole-thiadiazine structure and exhibits different biological activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: This compound has a triazole-tetrazine structure and is used in energetic materials.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfanyl and oxo-phenylethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N4O2S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-phenacylsulfanyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H18N4O2S/c28-20-12-17(15-7-3-1-4-8-15)11-19-18(20)13-27-22(24-19)25-23(26-27)30-14-21(29)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2 |
InChI Key |
DGERJIZLUWSWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)SCC(=O)C4=CC=CC=C4)N=C21)C5=CC=CC=C5 |
Origin of Product |
United States |
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